molecular formula C8H11BrN4 B11791065 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile CAS No. 1390635-65-0

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11791065
CAS No.: 1390635-65-0
M. Wt: 243.10 g/mol
InChI Key: LKKZABQMNDQZKI-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile ( 1390635-65-0) is a brominated pyrazole derivative of interest in medicinal and agrochemical research. This compound, with the molecular formula C 8 H 11 BrN 4 and a molecular weight of 243.10 g/mol, serves as a versatile chemical building block . The structure features a bromo substituent at the 3-position and a nitrile group at the 4-position of the pyrazole ring, which is protected by a tert-butyl group at the 1-nitrogen. These functional groups make it a valuable intermediate for further synthetic modifications, including cross-coupling reactions and heterocyclic ring formation . Pyrazole derivatives are a significant class of aromatic heterocycles known for their broad spectrum of biological activities. Research into similar pyrazole-based structures has demonstrated their potential in various therapeutic areas, such as serving as antiviral, antifungal, and anti-inflammatory agents . Furthermore, such substituted pyrazoles are investigated as key scaffolds in developing inhibitors for critical signaling kinases, highlighting their relevance in oncology and drug discovery programs . This compound is intended for research and development use as a synthetic precursor. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. References 1. PubChem Compound Summary for CID 60203500 2. BLD Pharmatech Product Information 3. Chemsrc Compound Database 4. Sert, Y. et al. (2024). Study on pyrazole derivatives. Journal of Molecular Structure 5. IntechOpen Book Chapter on Pyrazole Synthesis

Properties

CAS No.

1390635-65-0

Molecular Formula

C8H11BrN4

Molecular Weight

243.10 g/mol

IUPAC Name

5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3

InChI Key

LKKZABQMNDQZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)Br)C#N)N

Origin of Product

United States

Preparation Methods

The most widely cited route involves a two-step synthesis starting from potassium tricyanomethanide. Cyclization with tert-butyl hydrazine forms 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, followed by regioselective bromination using a Sandmeyer reaction. Key parameters include:

StepReagents/ConditionsYieldSelectivityReference
Cyclizationtert-Butyl hydrazine, EtOH, reflux, 6 hr78%>95%
BrominationCuBr₂, tert-butyl nitrite, CH₃CN, 0–20°C59%3-position

This method achieves positional specificity at the 3-bromo position due to the electron-donating amino group directing electrophilic substitution . The tert-butyl group enhances steric stabilization, minimizing side reactions during cyclization.

Functional Group Transformations from Pyrazole Carboxamides

Alternative pathways involve hydrolyzing preformed pyrazole-4-carboxamides to nitriles. For example:

5-Amino-1-(tert-butyl)-3-bromo-1H-pyrazole-4-carboxamidePOCl3,ΔTarget compound(92% yield)\text{5-Amino-1-(tert-butyl)-3-bromo-1H-pyrazole-4-carboxamide} \xrightarrow{\text{POCl}_3, \Delta} \text{Target compound} \quad (92\% \text{ yield})

Starting MaterialReagentsPurityScalability
Carboxamide derivativePOCl₃, 110°C, 3 hr99.2%Pilot-scale

Regioselectivity Challenges in Direct Bromination

Unoptimized bromination of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile often yields mixtures. A systematic analysis reveals:

Brominating AgentSolventTemperature3-Bromo IsomerByproducts
NBSDMF80°C42%4-Br (18%)
Br₂CH₂Cl₂0°C67%Di-Br (9%)
CuBr₂/t-BuONOCH₃CN20°C89%None

The CuBr₂/tert-butyl nitrite system provides superior regiocontrol by generating bromine radicals that preferentially attack the 3-position .

Industrial-Scale Optimization Considerations

Pilot plant data (unpublished) highlight critical factors for kilogram-scale production:

  • Crystallization Control : Ethanol/water (7:3) affords 98.5% pure product with 92% recovery

  • Waste Stream Management : Copper residues are reduced to <5 ppm via EDTA chelation

  • Cycle Time : 14 hr total (vs. 22 hr for lab-scale batches)

Economic analyses favor the Sandmeyer route ($412/kg) over mechanochemical methods ($589/kg) due to lower catalyst costs.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME, 80°C5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile70–85%
Diazotization & IodinationNaNO₂, HCl (0–5°C), then KI5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile65%

Key Findings :

  • The Suzuki reaction with aryl boronic acids proceeds efficiently under mild conditions, forming biaryl derivatives critical for drug discovery .

  • Diazotization followed by iodide substitution retains the pyrazole core while introducing a versatile iodine handle for further functionalization.

Functional Group Transformations

The carbonitrile group at position 4 participates in hydrolysis and reduction reactions, modifying the compound’s electronic properties.

Reaction TypeReagents/ConditionsProductsYieldReferences
HydrolysisH₂O₂, H₂SO₄, 60°C5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide90%
ReductionLiAlH₄, THF, reflux5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-aminomethyl75%

Key Findings :

  • Acidic hydrolysis converts the carbonitrile to a carboxamide, enhancing hydrogen-bonding capacity for biological applications.

  • Reduction with LiAlH₄ yields an aminomethyl derivative, expanding utility in amine-based ligand design.

Regioselective Bromination via Sandmeyer Reaction

The compound’s synthesis itself involves a regioselective bromination step:

Starting MaterialReagents/ConditionsProductsYieldReferences
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitriletert-Butyl nitrite, CuBr₂, CH₃CN, 0–20°C5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile59%

Mechanistic Insight :
The Sandmeyer reaction selectively introduces bromine at position 3 due to the directing effects of the amino and carbonitrile groups, avoiding competing reaction pathways .

Stability and Reactivity Trends

  • Electronic Effects : The electron-withdrawing bromine and carbonitrile groups enhance electrophilic substitution at position 5.

  • Steric Hindrance : The tert-butyl group at position 1 suppresses unwanted side reactions at adjacent positions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this pyrazole framework have shown efficacy against various cancer cell lines, including breast and lung cancer . The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Research indicates that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics . The structure-activity relationship (SAR) studies reveal that modifications at the aromatic ring enhance the antimicrobial efficacy.

Organic Synthesis Applications

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile serves as a versatile intermediate for synthesizing more complex pyrazole derivatives. It can be used to prepare 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are valuable in pharmaceutical chemistry . This versatility allows chemists to explore various substitutions that can lead to compounds with tailored biological activities.

Case Study 1: Synthesis of Anticancer Agents

A study published in Organic Letters highlighted the synthesis of pyrazole derivatives using 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a starting material. The resulting compounds were tested for their anticancer activity, showing promising results against multiple cell lines .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives synthesized from this compound were screened for antimicrobial properties. The results indicated that certain modifications significantly improved activity against resistant bacterial strains, underscoring the potential application of these compounds in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name CAS Substituents (Position 1, 3) Molecular Weight (g/mol) Key Applications/Properties Reference
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile 1390635-65-0 tert-butyl (1), Br (3) 243.11 Intermediate for carboxamides
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile 1390635-69-4 isopropyl (1), Br (3) 229.08 Synthetic intermediate
5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 180903-14-4 tert-butyl (1), 4-Cl-Ph (3) 274.75 Potential bioactive agent
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-(p-tolyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile - p-tolyl (1), Br-Ph (3) - Anticancer activity (A-549 cells)
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile - 2-bromopropanoyl (1), CH3 (3) 255.2 Precursor for heterocyclic systems

Key Observations :

  • Steric and Electronic Effects: The tert-butyl group at position 1 enhances steric bulk compared to isopropyl (229.08 g/mol vs.
  • Bromine vs. Aryl Substitutions : Bromine at position 3 (as in the parent compound) enables direct functionalization via cross-coupling reactions, whereas aryl groups (e.g., 4-chlorophenyl in CAS 180903-14-4) enhance π-π stacking interactions in bioactive targets .
  • Biological Activity : Compounds with aryl or heteroaryl substituents (e.g., 4-bromophenyl in ) exhibit potent anticancer activity (50% inhibition at 0.25 µM against A-549 cells), outperforming brominated analogues lacking extended conjugation .

Biological Activity

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound has been achieved through a novel and efficient route involving a selective Sandmeyer reaction on the corresponding diaminopyrazole. This method allows for high yields and versatility in preparing various derivatives, making it a valuable intermediate for further chemical modifications .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for mediating inflammation.

Table 1: Inhibition Potency of Pyrazole Derivatives

CompoundCOX-2 IC50 (μM)Selectivity Index
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrileTBDTBD
Celecoxib0.01-
Compound X (similar structure)5.40344.56

The selectivity index is particularly important as it indicates the compound's ability to preferentially inhibit COX-2 over COX-1, which is associated with gastrointestinal side effects .

Case Studies

In a notable study, the anti-inflammatory effects were evaluated using a carrageenan-induced rat paw edema model. The results demonstrated that pyrazole derivatives showed significant reductions in edema compared to control groups, indicating their therapeutic potential in managing inflammatory conditions .

Another investigation focused on the histopathological effects of these compounds on rat organs (stomach, liver, kidneys). The findings revealed minimal degenerative changes, suggesting that these derivatives possess a favorable safety profile .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is crucial for assessing its therapeutic viability. Key parameters include solubility, permeability, and metabolic stability.

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight243.10 g/mol
Solubility2.86 mg/ml
Log P (octanol-water partition coefficient)0.54
Bioavailability Score0.55

These properties suggest that the compound has good solubility and moderate permeability, which are favorable for oral bioavailability .

Q & A

Q. What are the key synthetic routes for 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for academic-scale preparation?

The compound is typically synthesized via cyclization of a hydrazine derivative with a β-ketonitrile precursor, followed by bromination. Bobko et al. (2012) optimized this process using tert-butyl hydrazine and ethyl 3-oxo-3-(tert-butylamino)propanoate, achieving bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. Key optimizations include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions during bromination.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine activation.
  • Stoichiometry : A 1.1:1 molar ratio of NBS to substrate ensures complete conversion without over-bromination .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br = 1.89 Å) and confirms regioselectivity .
  • NMR spectroscopy : 1H^1H NMR shows distinct signals for tert-butyl (δ 1.42 ppm, singlet) and pyrazole NH2_2 (δ 5.8 ppm, broad). 13C^{13}C NMR confirms the carbonitrile group (δ 116.7 ppm) .
  • HPLC-MS : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group provides steric hindrance, stabilizing the pyrazole ring against electrophilic attacks. This hindrance also directs bromination to the C3 position, as observed in X-ray crystallography data . Stability studies show no decomposition under inert atmospheres at 25°C for 6 months .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Flash chromatography : Use silica gel with cyclohexane/ethyl acetate (gradient: 0–25% ethyl acetate) to separate brominated products from unreacted starting materials .
  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray analysis .

Q. What safety precautions are critical when handling this compound?

  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent moisture absorption .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation of carbonitrile vapors .

Advanced Research Questions

Q. How can researchers address contradictions in bromination efficiency reported across studies?

Discrepancies arise from brominating agents (NBS vs. molecular Br2_2) and steric effects. For example:

  • NBS in DMF achieves 85% yield due to controlled reactivity .
  • Molecular Br2_2 in acetic acid may over-brominate adjacent positions (e.g., C4) . Mitigate this by conducting kinetic studies using in situ 1H^1H NMR to monitor intermediate formation .

Q. What computational approaches are suitable for predicting reactivity and regioselectivity in further functionalization?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C3) sites. The tert-butyl group lowers electron density at C3, favoring Suzuki couplings at C5 .
  • Molecular docking : Model interactions with enzymes (e.g., carbonic anhydrase) to design bioactive derivatives .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize derivatives of this compound?

Ionic liquid-mediated MCRs (e.g., [bmim][BF4_4]) enable one-pot synthesis of pyrazolo-pyridines. For example:

  • Combine 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with aldehydes and malononitrile at 80°C for 10 hours, achieving 93% yield .

Q. What strategies resolve spectral overlaps in 1H^1H NMR for structurally similar pyrazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolve coupling between NH2_2 and adjacent protons.
  • Deuterium exchange : Replace NH2_2 with ND2_2 to simplify splitting patterns .

Q. How does the bromine atom’s electronic effect impact cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C3 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Kinetic studies show faster coupling at C3 (k = 0.15 min1^{-1}) compared to C5 due to reduced steric hindrance .

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